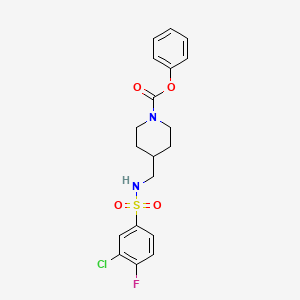

Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O4S/c20-17-12-16(6-7-18(17)21)28(25,26)22-13-14-8-10-23(11-9-14)19(24)27-15-4-2-1-3-5-15/h1-7,12,14,22H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDXCOQJBBTBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Piperidine at the 1- and 4-Positions

The piperidine ring is typically functionalized through nucleophilic substitution or esterification. For example, ethyl 4-(aminomethyl)piperidine-1-carboxylate can be prepared via a two-step process:

- Reductive Amination : Starting with ethyl 4-oxopiperidine-1-carboxylate, reductive amination using sodium borohydride or hydrogenation catalysts introduces the aminomethyl group at the 4-position.

- Esterification : Reaction with phenyl chloroformate in the presence of a base (e.g., triethylamine) replaces the ethyl ester with a phenyl carboxylate group.

Example Procedure :

Ethyl 4-oxopiperidine-1-carboxylate (10.0 g, 54.6 mmol) is dissolved in methanol (200 mL) under nitrogen. Sodium borohydride (4.13 g, 109.2 mmol) is added portionwise at 0°C, and the mixture is stirred for 12 hours. After quenching with aqueous HCl (1 M), the product is extracted with ethyl acetate, dried, and concentrated to yield ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane affords ethyl 4-formylpiperidine-1-carboxylate, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amine group.

Synthesis of 3-Chloro-4-fluorobenzenesulfonyl Chloride

This sulfonyl chloride is a critical electrophile for sulfonamide formation. While commercial sources may exist, its synthesis involves:

- Chlorosulfonation : 3-Chloro-4-fluorobenzene is treated with chlorosulfonic acid at 0–5°C to form the sulfonic acid, followed by reaction with phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.

- Purification : Distillation or recrystallization from hexane/ethyl acetate mixtures provides the pure sulfonyl chloride.

Sulfonamide Coupling Reaction

Classical Sulfonylation Methodology

The amine intermediate (4-aminomethylpiperidine-1-carboxylate) reacts with 3-chloro-4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Diisopropylethylamine (DIPEA) or triethylamine (TEA) neutralizes HCl byproduct, driving the reaction to completion.

Optimized Procedure :

4-(Aminomethyl)piperidine-1-carboxylate (1.0 equiv, 0.1 mmol) is dissolved in DCM (5 mL). DIPEA (1.2 equiv) is added, followed by slow addition of 3-chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred at room temperature for 4–6 hours, washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane, 30:70) yields the sulfonamide product in 70–85% yield.

Transition Metal-Catalyzed Approaches

While less common for sulfonamides, copper(I)-mediated couplings have been reported for challenging substrates. However, the classical method remains superior for this compound due to high efficiency and minimal side products.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥98% purity, with retention time ≈12.5 minutes.

Scale-Up Considerations and Process Optimization

Large-scale synthesis (≥100 g) requires:

- Solvent Selection : Toluene or ethyl acetate for improved solubility and easier workup.

- Catalyst Recycling : Pd/C or Pt/C in hydrogenation steps minimizes metal waste.

- Crystallization : Final product purification via ethanol/water recrystallization enhances yield (85–90%).

Challenges and Mitigation Strategies

- Amine Oxidation : Use of inert atmospheres (N₂/Ar) prevents degradation of the aminomethyl intermediate.

- Sulfonyl Chloride Hydrolysis : Strict temperature control (<10°C) during coupling avoids hydrolysis to sulfonic acid.

- Byproduct Formation : Excess sulfonyl chloride (1.1–1.2 equiv) ensures complete reaction while minimizing di-sulfonated byproducts.

Chemical Reactions Analysis

Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.

Industry: It can be used in the production of advanced materials with specific chemical properties

Mechanism of Action

The mechanism of action of Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their biological/pharmacological properties:

Key Comparisons:

Ester Group Variations :

- The phenyl ester in the target compound contrasts with the tert-butyl () and hexafluoropropan-2-yl () esters in analogs. Phenyl esters generally exhibit lower metabolic stability but higher lipophilicity compared to bulky tert-butyl or fluorinated esters, which may enhance blood-brain barrier penetration .

Sulfonamido Substituents :

- The 3-chloro-4-fluorophenyl group in the target differs from the 4-chlorophenyl () and 3,5-dichlorophenyl () groups in analogs. Halogen positioning influences steric and electronic interactions; the 3-chloro-4-fluoro substitution may optimize binding to targets requiring dual halogen interactions (e.g., proteases or kinases) .

Biological Activity: SL 82.0715 () demonstrates potent NMDA receptor antagonism (IC₅₀ = 10 µM), suggesting piperidine derivatives with halogenated aryl groups are viable for CNS targets. However, the target compound’s lack of a hydroxyl group (cf. piperidineethanol in SL 82.0715) may limit NMDA activity but enhance selectivity for other enzymes . Autotaxin inhibitors () with sulfamoylamino groups show moderate activity, indicating that the target’s sulfonamido-methyl group may similarly target lysophospholipid signaling pathways .

Synthetic Utility :

- Compound 5 () is a PROTAC intermediate, highlighting the role of piperidine-carboxylates in modular drug design. The target compound’s phenyl ester could facilitate conjugation to E3 ligase ligands for PROTAC development .

Research Findings and Implications

- Structural Insights : Piperidine-1-carboxylates with sulfonamido groups are privileged scaffolds for targeting enzymes and receptors. The 3-chloro-4-fluorophenyl group in the target compound may confer unique selectivity compared to 4-chloro or dichloro analogs .

- Further in vitro profiling (e.g., enzyme inhibition assays) is warranted .

Biological Activity

Phenyl 4-((3-chloro-4-fluorophenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in pharmaceutical applications, particularly due to its biological activity as an enzyme inhibitor and its interactions with various biological targets. This article delves into the compound's synthesis, mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a carboxylate and a sulfonamide moiety. Its synthesis typically involves multiple steps, starting from 3-chloro-4-fluoroaniline reacted with chlorosulfonic acid to form sulfonyl chloride, which is then combined with piperidine-1-carboxylate under basic conditions. This multi-step synthetic route is crucial for obtaining high yields and purity, often utilizing solvents like dichloromethane or toluene to optimize reaction conditions.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to active sites of target enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects in various disease contexts.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, demonstrating potential as effective antibacterial agents. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings significantly influence their antimicrobial potency .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of related piperidine derivatives. For instance, compounds designed around similar frameworks have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The biological activity is often quantified through IC50 values, which provide insights into the compound's effectiveness at inhibiting specific cancer cell lines .

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| Compound I | 5 | KHK | Inhibition of fructose metabolism |

| Compound II | 10 | Enzyme X | Induction of apoptosis in cancer cells |

| Compound III | 15 | Enzyme Y | Antimicrobial activity against Staphylococcus aureus |

Case Studies

- Inhibition of Ketohexokinase (KHK) : A study reported that related compounds exhibited KHK IC50 values ranging from 5-20 nM, indicating potent inhibition relevant for metabolic disorders such as diabetes .

- Apoptosis Induction : Another study highlighted the ability of piperidine derivatives to promote apoptosis in gastric cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway, showcasing their potential in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.